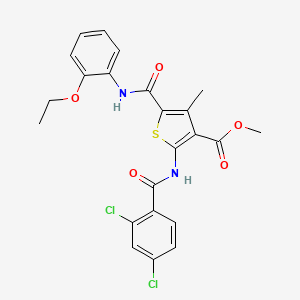

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 505095-81-8) is a thiophene-based derivative with a complex substitution pattern. Its structure features a 2,4-dichlorobenzamido group at position 2, a 2-ethoxyphenyl carbamoyl moiety at position 5, and a methyl ester at position 3 of the thiophene core. This compound is synthesized via multi-step reactions involving carbamate formation and coupling of aromatic amines .

Properties

Molecular Formula |

C23H20Cl2N2O5S |

|---|---|

Molecular Weight |

507.4 g/mol |

IUPAC Name |

methyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H20Cl2N2O5S/c1-4-32-17-8-6-5-7-16(17)26-21(29)19-12(2)18(23(30)31-3)22(33-19)27-20(28)14-10-9-13(24)11-15(14)25/h5-11H,4H2,1-3H3,(H,26,29)(H,27,28) |

InChI Key |

UPTQDFXRIROUSK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the amido and carbamoyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups to the thiophene ring.

Scientific Research Applications

Chemical Properties and Structure

This compound has the following chemical structure:

- Molecular Formula : C17H19Cl2N3O3S

- CAS Number : 505095-81-8

The structural features include a thiophene ring, a dichlorobenzamide moiety, and an ethoxyphenyl carbamoyl group, which contribute to its biological activity.

Therapeutic Applications

-

Anticancer Activity :

- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene ring is often associated with enhanced anti-proliferative properties due to its ability to interact with DNA and inhibit cell division.

-

Anti-inflammatory Effects :

- Compounds derived from thiophene have shown promise in reducing inflammation by inhibiting specific signaling pathways involved in inflammatory responses. This compound may act on the NF-kB pathway, which plays a crucial role in inflammation and immune responses.

-

Antimicrobial Properties :

- Research into related compounds has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The dichlorobenzamide group is believed to enhance this activity by disrupting bacterial cell wall synthesis.

Case Study 1: Anticancer Research

A study conducted on derivatives of thiophene compounds showed significant inhibition of tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Data Summary Table

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzamido and carbamoyl groups, significantly altering electronic, steric, and solubility profiles:

Notes:

- Ethoxy Group : The 2-ethoxy substituent (target compound) may hinder rotation and improve binding to hydrophobic pockets in target enzymes compared to the 4-ethoxy isomer .

- Core Modifications : Replacing the benzamido group with a cyclohexane (lipophilic) or triazolyl sulfamoyl (polar) moiety drastically alters solubility and biological targets .

Pesticidal/Fungicidal Activity

- Thiencarbazone-methyl : Acts as a herbicide by inhibiting acetolactate synthase (ALS), a mechanism distinct from the target compound’s presumed fungicidal action .

- 3-Chloro Analog : Reduced chlorine content may lower toxicity but also efficacy, as seen in SAR studies of dichlorophenyl derivatives .

Pharmacokinetic Properties

- Metabolic Stability : Ethoxy and methyl ester groups may slow hydrolysis, extending half-life compared to carboxylate analogs .

Biological Activity

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₈Cl₂N₂O₃S

Molecular Weight: 396.32 g/mol

CAS Number: 505095-81-8

The compound features a thiophene ring, which is known for its role in various biological activities. The presence of the dichlorobenzamide and ethoxyphenyl groups enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the following areas:

- Antioxidant Activity: The compound's structure allows it to scavenge free radicals, contributing to its antioxidant properties. This activity is essential for preventing oxidative stress-related cellular damage.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, potentially including xanthine oxidase. This inhibition can be crucial for managing conditions such as gout and hyperuricemia.

- Antimicrobial Properties: Some derivatives of thiophene compounds have shown antimicrobial effects against various pathogens, indicating that this compound may possess similar properties.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Interaction with Enzymatic Pathways: The compound may interact with enzymes through competitive inhibition or allosteric modulation.

- Receptor Binding: Given the structural features, it may bind to specific receptors in the body, influencing various signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study explored the inhibitory effects of related thiophene compounds on xanthine oxidase activity. Compounds structurally similar to this compound demonstrated significant inhibition with IC50 values ranging from 3.6 μM to 9.9 μM. This suggests that our compound may exhibit comparable potency in enzyme inhibition .

Case Study: Antioxidant Activity

In vitro assays have indicated that derivatives of this compound can reduce DPPH free radicals effectively, showcasing their antioxidant capacity. The structure-function relationship analysis suggests that modifications in the side chains significantly affect the antioxidant efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.